N-(3-bromophenyl)-6-((tetrahydro-2H-pyran-4-yl)methoxy)nicotinamide
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Overview
Description
N-(3-bromophenyl)-6-((tetrahydro-2H-pyran-4-yl)methoxy)nicotinamide is an organic compound that features a bromophenyl group, a tetrahydropyran ring, and a nicotinamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-bromophenyl)-6-((tetrahydro-2H-pyran-4-yl)methoxy)nicotinamide typically involves multiple steps:
Formation of the Bromophenyl Intermediate: The starting material, 3-bromophenylamine, is reacted with nicotinic acid under specific conditions to form the bromophenyl intermediate.
Introduction of the Tetrahydropyran Group: The intermediate is then reacted with tetrahydro-2H-pyran-4-ylmethanol in the presence of a suitable catalyst to introduce the tetrahydropyran group.
Final Coupling Reaction: The final step involves coupling the intermediate with nicotinic acid chloride to form the desired compound.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to improve yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions.
Chemical Reactions Analysis
Types of Reactions
N-(3-bromophenyl)-6-((tetrahydro-2H-pyran-4-yl)methoxy)nicotinamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.
Substitution: The bromine atom in the bromophenyl group can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Hydrogen gas with a palladium catalyst.
Substitution: Sodium hydroxide or other strong bases for nucleophilic substitution.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of various substituted phenyl derivatives.
Scientific Research Applications
N-(3-bromophenyl)-6-((tetrahydro-2H-pyran-4-yl)methoxy)nicotinamide has several scientific research applications:
Chemistry: Used as a building block in organic synthesis for the development of new compounds.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate for various therapeutic applications.
Industry: Utilized in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of N-(3-bromophenyl)-6-((tetrahydro-2H-pyran-4-yl)methoxy)nicotinamide involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes, receptors, or other proteins, leading to modulation of their activity.
Pathways Involved: It can influence various biochemical pathways, including those involved in cell signaling, metabolism, and gene expression.
Comparison with Similar Compounds
Similar Compounds
- N-(4-bromophenyl)-6-((tetrahydro-2H-pyran-4-yl)methoxy)nicotinamide
- N-(3-chlorophenyl)-6-((tetrahydro-2H-pyran-4-yl)methoxy)nicotinamide
- N-(3-bromophenyl)-6-((tetrahydro-2H-pyran-4-yl)methoxy)isonicotinamide
Uniqueness
N-(3-bromophenyl)-6-((tetrahydro-2H-pyran-4-yl)methoxy)nicotinamide is unique due to its specific combination of functional groups, which imparts distinct chemical and biological properties
Properties
IUPAC Name |
N-(3-bromophenyl)-6-(oxan-4-ylmethoxy)pyridine-3-carboxamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19BrN2O3/c19-15-2-1-3-16(10-15)21-18(22)14-4-5-17(20-11-14)24-12-13-6-8-23-9-7-13/h1-5,10-11,13H,6-9,12H2,(H,21,22) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BXNXRSQBSGWZJX-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCC1COC2=NC=C(C=C2)C(=O)NC3=CC(=CC=C3)Br |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19BrN2O3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
391.3 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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